Chemical structure and properties of 7-Chloro-1-methyl-5-(trifluoromethyl)benzimidazole
Chemical structure and properties of 7-Chloro-1-methyl-5-(trifluoromethyl)benzimidazole
For Researchers, Scientists, and Drug Development Professionals
Foreword
The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized for its versatile pharmacological activities.[1][2][3] This privileged structure, a fusion of benzene and imidazole rings, is present in numerous FDA-approved drugs and continues to be a focal point for the development of novel therapeutic agents.[4][5] The diverse biological effects of benzimidazole derivatives, including their roles as anticancer, antimicrobial, and anthelmintic agents, stem from their ability to interact with a wide range of biological targets.[6][7] This guide provides a detailed technical overview of a specific, substituted benzimidazole: 7-Chloro-1-methyl-5-(trifluoromethyl)benzimidazole. While specific experimental data for this compound is not widely published, this document synthesizes available information on its identity, expected properties, and likely synthesis, grounded in the well-established chemistry of the benzimidazole class.
Chemical Identity and Physicochemical Properties
7-Chloro-1-methyl-5-(trifluoromethyl)benzimidazole is a halogenated and trifluoromethylated derivative of the core benzimidazole structure. The strategic placement of chloro, methyl, and trifluoromethyl groups is anticipated to significantly influence its electronic properties, lipophilicity, and metabolic stability, thereby modulating its biological activity.
Chemical Structure
Caption: Chemical structure of 7-Chloro-1-methyl-5-(trifluoromethyl)benzimidazole.
Physicochemical Data Summary
While specific experimental data for the target compound is limited, the following table summarizes its known identifiers.
| Property | Value | Source |
| CAS Number | 1820707-60-5 | |
| Molecular Formula | C₉H₆ClF₃N₂ | Calculated |
| Molecular Weight | 234.61 g/mol | |
| Appearance | Expected to be a solid at room temperature | General knowledge of similar compounds |
| Melting Point | Not available | |
| Solubility | Expected to be soluble in organic solvents like DMSO and dimethylformamide | General knowledge of benzimidazole derivatives |
Synthesis and Characterization
The synthesis of benzimidazoles is a well-documented area of organic chemistry, with the Phillips-Ladenburg synthesis being a cornerstone method. This typically involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative.
Proposed Synthetic Pathway
A logical and established route to 7-Chloro-1-methyl-5-(trifluoromethyl)benzimidazole involves a two-step process starting from a substituted o-nitroaniline.
Caption: Proposed synthesis workflow for 7-Chloro-1-methyl-5-(trifluoromethyl)benzimidazole.
Step-by-Step Methodology:
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N-Methylation of the Starting Aniline: The synthesis would likely commence with the N-methylation of a suitable starting material, such as 4-chloro-2-nitro-6-(trifluoromethyl)aniline. This step introduces the methyl group at the N1 position.
-
Reduction of the Nitro Group: The nitro group of the N-methylated intermediate is then reduced to an amine, yielding the key precursor, 4-chloro-N1-methyl-6-(trifluoromethyl)benzene-1,2-diamine. This reduction is a critical step in preparing the o-phenylenediamine necessary for cyclization.
-
Cyclization to Form the Benzimidazole Ring: The final step involves the cyclization of the diamine with formic acid. Heating this mixture, often in the presence of an acid catalyst, will result in the formation of the imidazole ring, yielding the target compound, 7-Chloro-1-methyl-5-(trifluoromethyl)benzimidazole.[5]
Causality Behind Experimental Choices:
-
The choice of a multi-step synthesis beginning with a nitroaniline allows for the regioselective introduction of the methyl group before the formation of the benzimidazole ring.
-
The use of formic acid for cyclization is a standard and efficient method for installing the C2-hydrogen of the benzimidazole core.
Expected Spectroscopic Characterization
¹H NMR:
-
A singlet for the N-methyl protons.
-
Aromatic protons will appear as singlets or doublets in the aromatic region, with their chemical shifts influenced by the chloro and trifluoromethyl substituents.
-
A singlet for the C2-proton of the imidazole ring.
¹³C NMR:
-
A signal for the N-methyl carbon.
-
Multiple signals in the aromatic region for the carbons of the benzene ring, with the carbon attached to the trifluoromethyl group showing a characteristic quartet due to C-F coupling.
-
A signal for the C2 carbon of the imidazole ring.
Mass Spectrometry:
-
The mass spectrum should show a molecular ion peak corresponding to the molecular weight of 234.61 g/mol , with a characteristic isotopic pattern due to the presence of a chlorine atom.
Potential Biological Activity and Applications
The benzimidazole scaffold is a well-established pharmacophore with a broad range of biological activities.[8] The introduction of a trifluoromethyl group can enhance a molecule's metabolic stability and binding affinity, making trifluoromethylated benzimidazoles a subject of interest in drug discovery.[9][10]
Anticipated Pharmacological Profile
Based on the activities of structurally related compounds, 7-Chloro-1-methyl-5-(trifluoromethyl)benzimidazole could be investigated for a variety of therapeutic applications:
-
Anticancer Activity: Many benzimidazole derivatives exhibit anticancer properties by targeting various cellular pathways, including the inhibition of tubulin polymerization, topoisomerase, and protein kinases.[1][2] The trifluoromethyl group, in particular, has been associated with potent anticancer effects in some benzimidazole derivatives.
-
Antimicrobial and Antifungal Activity: The benzimidazole core is found in several antimicrobial and antifungal agents.[10] The specific substitutions on the benzene ring can modulate the spectrum and potency of this activity.
-
Anthelmintic Activity: Benzimidazoles are a major class of anthelmintic drugs used in both human and veterinary medicine. Their primary mechanism of action is the inhibition of microtubule polymerization in parasites.[6]
Mechanism of Action Insights
The biological activity of benzimidazole derivatives is often attributed to their ability to act as:
-
Inhibitors of Microtubule Polymerization: By binding to β-tubulin, they disrupt the formation of microtubules, which are essential for cell division, motility, and intracellular transport.[6]
-
Kinase Inhibitors: The nitrogen atoms in the imidazole ring can act as hydrogen bond acceptors, enabling interaction with the hinge region of protein kinases.
-
DNA Intercalating Agents: The planar aromatic system of the benzimidazole ring can intercalate between the base pairs of DNA, leading to the inhibition of DNA replication and transcription.
Caption: Potential mechanisms of action for benzimidazole derivatives.
Safety and Handling
As with any chemical compound, proper safety precautions are essential when handling 7-Chloro-1-methyl-5-(trifluoromethyl)benzimidazole. While a specific safety data sheet (SDS) for this compound is not publicly available, general guidelines for handling similar aromatic and halogenated compounds should be followed.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[11][12]
-
Ventilation: Work in a well-ventilated area or a fume hood to avoid inhalation of any dust or vapors.[13][14]
-
Handling: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.[11][14]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
Conclusion and Future Directions
7-Chloro-1-methyl-5-(trifluoromethyl)benzimidazole represents a promising scaffold for further investigation in drug discovery. Its structure combines the proven biological relevance of the benzimidazole core with substitutions known to enhance pharmacological properties. Future research should focus on developing and publishing a detailed, reproducible synthesis protocol and conducting a thorough characterization of its physicochemical and spectroscopic properties. Furthermore, comprehensive biological screening is warranted to explore its potential as a therapeutic agent, particularly in the areas of oncology, infectious diseases, and parasitology. The insights gained from such studies will not only elucidate the specific properties of this molecule but also contribute to the broader understanding of structure-activity relationships within the benzimidazole class of compounds.
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